3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[4-(propan-2-yl)phenyl]propanamide
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Overview
Description
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE is a complex organic compound that features a piperidine sulfonyl group and a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride reagent under basic conditions.
Coupling with Phenyl Propanamide: The piperidine sulfonyl intermediate is then coupled with 4-(propan-2-yl)phenyl propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine sulfonamides and piperidine carboxamides.
Propanamide Derivatives: Compounds like N-phenylpropanamides and N-alkylpropanamides.
Uniqueness
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(PROPAN-2-YL)PHENYL]PROPANAMIDE is unique due to its specific combination of a piperidine sulfonyl group and a propanamide moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H30N2O3S |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)20-9-11-21(12-10-20)24-23(26)15-8-19-6-13-22(14-7-19)29(27,28)25-16-4-3-5-17-25/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3,(H,24,26) |
InChI Key |
DFJOVLFNCFHPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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